molecular formula C12H14O B14742849 1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-6-methyl-, (1alpha,4alpha,9S*)- CAS No. 16306-85-7

1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-6-methyl-, (1alpha,4alpha,9S*)-

Cat. No.: B14742849
CAS No.: 16306-85-7
M. Wt: 174.24 g/mol
InChI Key: ANPDCXWZMJIATJ-UHFFFAOYSA-N
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Description

1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-6-methyl-, (1alpha,4alpha,9S*)- is a complex organic compound with the molecular formula C12H14O and a molecular weight of 174.2390 . This compound is a stereoisomer, meaning it has the same molecular formula as other compounds but differs in the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-6-methyl-, (1alpha,4alpha,9S*)- typically involves the hydrogenation of naphthalene derivatives under specific conditions. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-6-methyl-, (1alpha,4alpha,9S*)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, saturated hydrocarbons, and various substituted derivatives .

Scientific Research Applications

1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-6-methyl-, (1alpha,4alpha,9S*)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-6-methyl-, (1alpha,4alpha,9S*)- involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Properties

CAS No.

16306-85-7

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

4-methyltricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-ol

InChI

InChI=1S/C12H14O/c1-7-2-3-8-9-4-5-10(12(9)13)11(8)6-7/h2-3,6,9-10,12-13H,4-5H2,1H3

InChI Key

ANPDCXWZMJIATJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3CCC2C3O

Origin of Product

United States

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